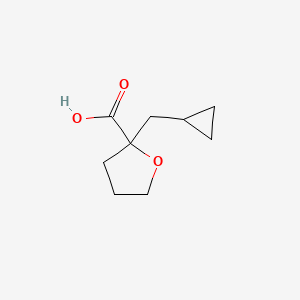
2-(Cyclopropylmethyl)oxolane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is also known by its IUPAC name, 2-(cyclopropylmethyl)tetrahydrofuran-2-carboxylic acid . This compound is characterized by the presence of a cyclopropylmethyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom.
Métodos De Preparación
The synthesis of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with tetrahydrofuran-2-carboxylic acid in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-(Cyclopropylmethyl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Cyclopropylmethyl)tetrahydrofuran-2-carboxylic acid: This compound has a similar structure but lacks the oxolane ring.
Cyclopropylmethyl derivatives: Compounds with the cyclopropylmethyl group attached to different functional groups or rings.
The uniqueness of 2-(Cyclopropylmethyl)oxolane-2-carboxylic acid lies in its specific combination of the cyclopropylmethyl group and the oxolane ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-1-5-12-9)6-7-2-3-7/h7H,1-6H2,(H,10,11) |
Clave InChI |
MRZAHQHLXGCACM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(CC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
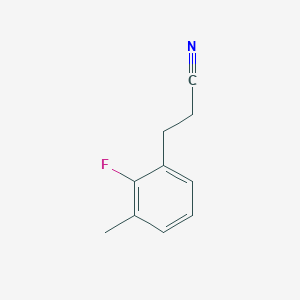
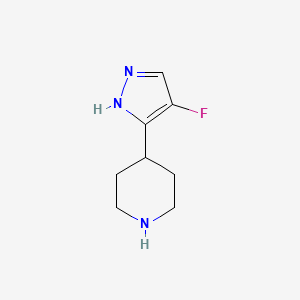
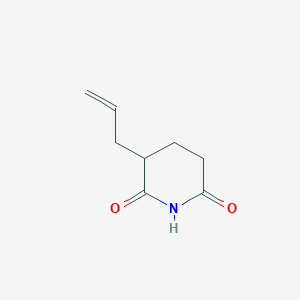

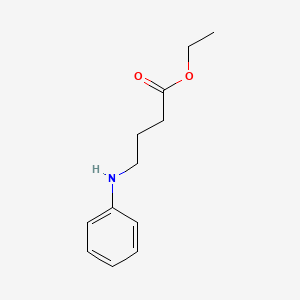
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)

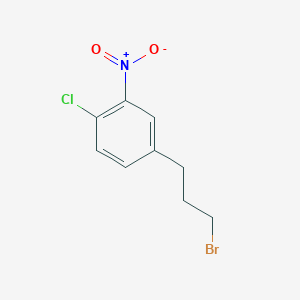
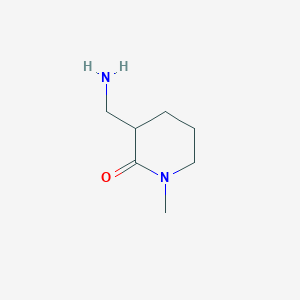

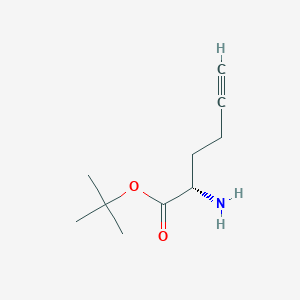
![N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine](/img/structure/B13504887.png)
